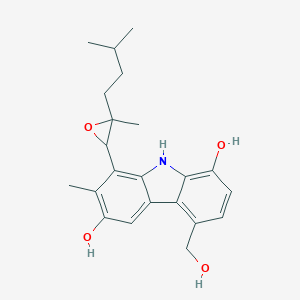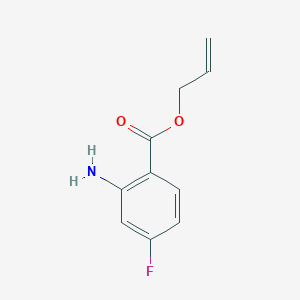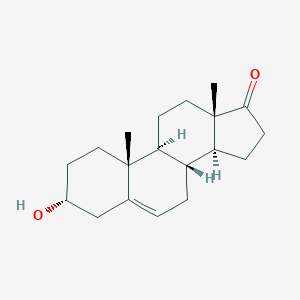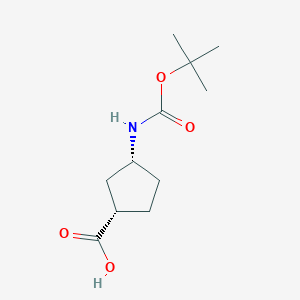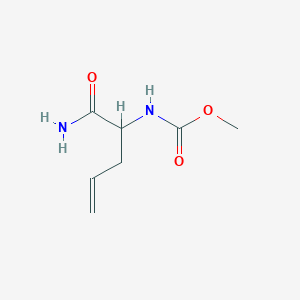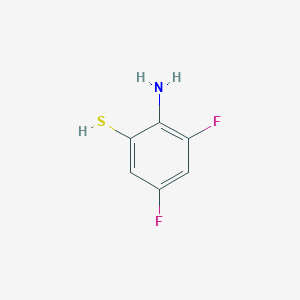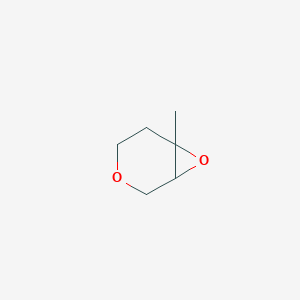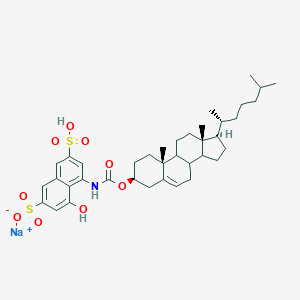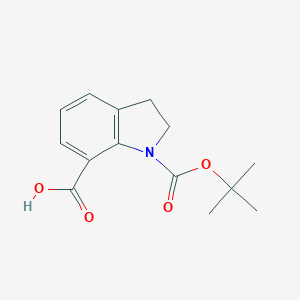
3-(5-fluoro-1H-indol-3-yl)propan-1-ol
Vue d'ensemble
Description
“3-(5-fluoro-1H-indol-3-yl)propan-1-ol” is an organic compound that belongs to the class of compounds known as 3-alkylindoles . These are compounds containing an indole moiety that carries an alkyl chain at the 3-position . The molecular formula of this compound is C11H12FNO .
Molecular Structure Analysis
The molecular structure of “3-(5-fluoro-1H-indol-3-yl)propan-1-ol” includes an indole moiety that carries an alkyl chain at the 3-position . The molecular weight of this compound is 193.22 .Applications De Recherche Scientifique
Antiviral Applications
Indole derivatives, including those similar to “3-(5-fluoro-1H-indol-3-yl)propan-1-ol”, have been studied for their antiviral properties. Compounds with the indole nucleus have shown inhibitory activity against a range of viruses, including influenza A and Coxsackie B4 virus . The presence of the fluoro group on the indole ring can enhance the compound’s ability to interfere with viral replication processes.
Anti-HIV Research
The structural complexity of indole derivatives makes them suitable candidates for anti-HIV research. Molecular docking studies of indolyl derivatives have been performed to evaluate their potential as anti-HIV agents . The fluoro-indolyl group, as found in “3-(5-fluoro-1H-indol-3-yl)propan-1-ol”, may contribute to the binding affinity and efficacy of these compounds against the HIV-1 virus.
Anticancer Potential
Indole derivatives are known for their anticancer activities. They can induce apoptosis in cancer cells and may arrest cell growth in specific phases, such as the G2/M phase . The unique structure of “3-(5-fluoro-1H-indol-3-yl)propan-1-ol” could be leveraged to design novel agents that target tubulin polymerization, a critical process in cancer cell division.
Anti-Inflammatory and Analgesic Effects
Some indole derivatives have been evaluated for their in vivo anti-inflammatory and analgesic activities . The incorporation of the indole nucleus into pharmacologically active compounds can lead to the development of new medications with improved efficacy and reduced side effects.
Antimicrobial and Antitubercular Uses
Indole compounds exhibit antimicrobial and antitubercular activities, making them valuable in the fight against bacterial infections, including drug-resistant strains . The “3-(5-fluoro-1H-indol-3-yl)propan-1-ol” derivative could be synthesized and screened for these activities, potentially leading to new therapeutic agents.
Biotechnological Production
Indoles have significant roles in biotechnological applications, particularly in the production of natural colorants and compounds with therapeutic potential . The biocatalytic conversion of indole derivatives, such as “3-(5-fluoro-1H-indol-3-yl)propan-1-ol”, into halogenated and oxygenated derivatives can be explored for industrial applications, including the food industry and perfumery.
Propriétés
IUPAC Name |
3-(5-fluoro-1H-indol-3-yl)propan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12FNO/c12-9-3-4-11-10(6-9)8(7-13-11)2-1-5-14/h3-4,6-7,13-14H,1-2,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXNVVCPTZHQWFO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1F)C(=CN2)CCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20567069 | |
| Record name | 3-(5-Fluoro-1H-indol-3-yl)propan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20567069 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(5-fluoro-1H-indol-3-yl)propan-1-ol | |
CAS RN |
141071-80-9 | |
| Record name | 5-Fluoro-1H-indole-3-propanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=141071-80-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(5-Fluoro-1H-indol-3-yl)propan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20567069 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



